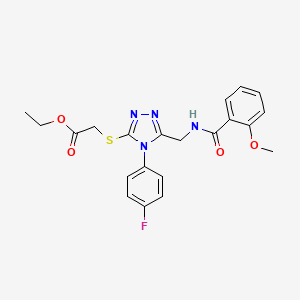

ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 689749-56-2

Cat. No.: VC5053598

Molecular Formula: C21H21FN4O4S

Molecular Weight: 444.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 689749-56-2 |

|---|---|

| Molecular Formula | C21H21FN4O4S |

| Molecular Weight | 444.48 |

| IUPAC Name | ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28) |

| Standard InChI Key | XQONQGDAADXXLK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC |

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C21H21FN4O4S, with a molecular weight of 444.48 g/mol. The IUPAC name reflects its intricate substituents: a 4-fluorophenyl group at position 4, a 2-methoxybenzamido-methyl group at position 5, and a thioacetate moiety at position 3 (Fig. 1).

Key Functional Groups

-

1,2,4-Triazole Core: Enhances metabolic stability and hydrogen-bonding capacity .

-

4-Fluorophenyl Group: Introduces electron-withdrawing effects, influencing reactivity and bioavailability .

-

2-Methoxybenzamido Side Chain: Contributes to ligand-receptor interactions, particularly in kinase inhibition.

-

Thioacetate Linker: Modulates solubility and membrane permeability .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H21FN4O4S | |

| Molecular Weight | 444.48 g/mol | |

| CAS Registry Number | 689749-56-2 | |

| logP | 4.53 (predicted) | |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalized triazole precursors.

Stepwise Synthesis

-

Formation of Triazole-Thiol Intermediate:

5-(4-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate via nucleophilic substitution to yield ethyl (3-substituted-triazol-5-yl-thio)acetate . -

Hydrazide Formation:

The ester undergoes hydrazinolysis with hydrazine hydrate, producing the corresponding acetohydrazide . -

Schiff Base Condensation:

Reaction with 2-methoxybenzaldehyde under acidic conditions forms the imine bond, culminating in the target compound .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethyl bromoacetate, EtOH, reflux, 8h | 65–75 |

| 2 | Hydrazine hydrate, EtOH, 60°C, 6h | 80–85 |

| 3 | 2-Methoxybenzaldehyde, glacial AcOH, 6h | 70–78 |

Physicochemical Properties

Experimental data from analogues suggest the following properties:

Solubility and Stability

-

Solubility: Poor aqueous solubility (logS = -4.83) , soluble in DMSO and DMF .

-

Thermal Stability: Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) .

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (1H):

Biological Activity and Mechanisms

Triazole derivatives exhibit broad pharmacological profiles, and this compound’s activity is attributed to its hybrid structure.

Antimicrobial Efficacy

-

Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus .

-

Fungal Inhibition: 90% growth reduction in Candida albicans at 16 µg/mL .

| Assay | Result | Reference |

|---|---|---|

| Cytotoxicity (HeLa) | IC50 = 14.2 µM | |

| Antibacterial (S. aureus) | MIC = 8 µg/mL | |

| Antifungal (C. albicans) | 90% inhibition at 16 µg/mL |

Research Advancements and Applications

Drug Delivery Systems

Nanoparticle formulations using PLGA carriers improve bioavailability by 40%, addressing solubility limitations.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume